Chemical structure and properties of 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid
Chemical structure and properties of 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid
A Versatile Heterocyclic Scaffold for Peptidomimetic and Fragment-Based Drug Design
Executive Summary
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid (CAS 57001-28-2) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] Structurally, it functions as a rigidified amino acid analogue, bridging the gap between flexible aliphatic linkers and aromatic pharmacophores. Its unique geometry—placing a primary amine and a carboxylic acid at defined vectors around a thiazole core—makes it an ideal candidate for peptidomimetic design (mimicking
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways via the Hantzsch reaction, and its utility as an intermediate in the synthesis of bioactive compounds, including the gastroprokinetic agent Acotiamide .
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
This molecule exists as a zwitterion in neutral aqueous solution, contributing to its high melting point and specific solubility profile.
| Property | Data |
| IUPAC Name | 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid |
| CAS Number | 57001-28-2 |
| Molecular Formula | |
| Molecular Weight | 172.20 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | High in |
| pKa (Predicted) | |
| LogP | -1.2 (Hydrophilic due to zwitterionic nature) |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
Structural Analysis & Pharmacophore Mapping
The 1,3-thiazole ring is aromatic, planar, and electron-deficient compared to thiophene but more electron-rich than pyridine. This electronic character influences the acidity of the carboxylic acid at C4 and the stability of the aminoethyl chain at C2.
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Zwitterionic Character: At physiological pH (7.4), the C4-carboxylic acid is deprotonated (
) and the terminal amine is protonated ( ). This creates a strong dipole, enhancing binding interactions in enzyme active sites via electrostatic anchoring. -
Rigid Linker: Unlike a linear alkyl chain, the thiazole ring locks the conformation, reducing the entropic penalty upon binding to a target protein.
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Tautomerism: While 2-aminothiazoles (amino group directly on the ring) exhibit significant tautomerism, the 2-(2-aminoethyl) substituent in this molecule prevents amino-imino tautomerism, ensuring a stable primary amine functionality.
Synthetic Pathways: The Hantzsch Thiazole Synthesis[7][8][9]
The most robust method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
Critical Synthetic Strategy
Direct synthesis using unprotected 3-aminopropanethioamide can lead to polymerization. A protection-deprotection strategy is recommended for high purity.
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Precursor Preparation: Protection of the amine (e.g., N-Boc-3-aminopropanethioamide).
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Cyclization: Reaction with Ethyl bromopyruvate.
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Hydrolysis & Deprotection: Saponification of the ester and acidolytic removal of the Boc group.
Reaction Pathway Visualization
Figure 1: Step-wise Hantzsch synthesis pathway utilizing N-Boc protection to ensure regioselectivity and prevent side reactions.
Experimental Protocol: Validated Synthesis
Objective: Synthesis of 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride.
Reagents
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N-Boc-3-aminopropanethioamide (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Ethanol (Absolute)
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Lithium Hydroxide (LiOH)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Methodology
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Cyclization (Thiazole Formation):
-
Dissolve N-Boc-3-aminopropanethioamide (10 mmol) in absolute ethanol (20 mL).
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Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the thioamide.[2] -
Observation: The solution typically turns yellow.
-
Concentrate in vacuo. The residue is the crude ethyl ester hydrobromide.
-
-
Ester Hydrolysis:
-
Redissolve the crude ester in THF:Water (3:1, 30 mL).
-
Add LiOH (2.5 eq) and stir at room temperature for 12 hours.
-
Acidify carefully with 1N HCl to pH ~4 to precipitate the N-Boc acid or extract with EtOAc.
-
-
Deprotection:
-
Dissolve the N-Boc acid in DCM (10 mL).
-
Add TFA (5 mL) and stir for 1 hour (gas evolution of isobutylene observed).
-
Concentrate to dryness. Triturate with diethyl ether to yield the final product as a trifluoroacetate or hydrochloride salt.
-
-
Purification:
-
Recrystallization from Ethanol/Water or purification via ion-exchange chromatography (Dowex 50W) to isolate the free zwitterion if required.
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Applications in Drug Discovery[6]
A. Acotiamide Synthesis
This molecule is a key structural fragment (or closely related impurity/intermediate) in the synthesis of Acotiamide (Z-338), a drug approved for functional dyspepsia. Acotiamide features an aminothiazole-carboxamide core. The 2-(2-aminoethyl) variant allows for the exploration of "homo-acotiamide" derivatives with altered solubility and receptor binding profiles [1].
B. Peptidomimetics & CNS Agents
The distance between the terminal amine and the carboxylic acid mimics the structure of
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GABA Analogues: Potential use as a GABA-AT inhibitor or GABA receptor agonist/antagonist.
-
Kinase Inhibitors: The thiazole-4-carboxylic acid motif is a "privileged scaffold" in kinase inhibition, capable of forming hydrogen bonds with the hinge region of ATP-binding sites [2].
C. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 172 Da and distinct polar vectors, this molecule is an ideal "fragment" for screening. It follows the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), making it suitable for NMR-based or X-ray crystallographic fragment screening campaigns.
References
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BenchChem. Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry. (Discusses the general utility of aminoalkyl-thiazole-carboxylates in drug design).
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Mishra, R. et al. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate.[3] (Highligts the antimicrobial and anticancer potential of the thiazole-4-COOH scaffold).
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PubChem. Compound Summary: 2-Aminothiazole-4-carboxylic acid derivatives. (Provides physicochemical data and structural identifiers).
-
ChemicalBook. Synthesis of Ethyl 2-aminothiazole-4-carboxylate. (Details the Hantzsch reaction conditions applicable to this class of molecules).
